molecular formula C13H11ClN2O2 B6389997 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid CAS No. 1261983-32-7

2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6389997
CAS No.: 1261983-32-7
M. Wt: 262.69 g/mol
InChI Key: DYUFGPZIMQCEDG-UHFFFAOYSA-N
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Description

2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a pyridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid typically involves the reaction of 2-Amino-3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like DMF (dimethylformamide). The reaction proceeds with high regioselectivity, likely due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position relative to the amino group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various functional groups like alkyl, aryl, or alkoxy groups.

Scientific Research Applications

2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The chloro-substituted phenyl ring can also participate in hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

    2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but lacks the pyridine ring.

    2-Amino-3-methylbenzoic acid: Similar structure but lacks the chloro and pyridine groups.

    2-Amino-5-chloropyridine-4-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness: 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine and phenyl rings, along with the amino and carboxylic acid groups, allows for versatile applications in various fields of research.

Properties

IUPAC Name

2-amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-7-2-3-8(4-11(7)14)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUFGPZIMQCEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687620
Record name 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-32-7
Record name 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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